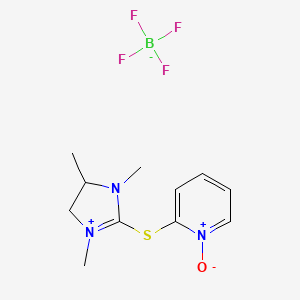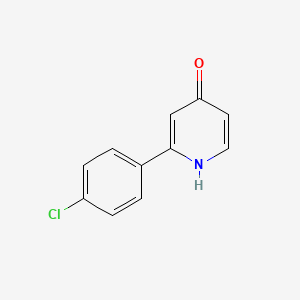![molecular formula C25H27N3 B6327767 2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine CAS No. 845863-57-2](/img/structure/B6327767.png)
2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine is a tridentate ligand known for its coordination chemistry with transition metals. This compound is particularly significant in the field of catalysis, where it forms complexes with metals such as iron and cobalt. These complexes are used as catalysts in various polymerization reactions, including the polymerization of ethylene .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine typically involves the condensation reaction between 2,6-diacetylpyridine and 2,5-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, often involving the use of solvents like ethanol or methanol to facilitate the reaction .
化学反応の分析
Types of Reactions
2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals such as iron and cobalt.
Oxidation and Reduction: Can participate in redox reactions depending on the metal center it coordinates with.
Substitution Reactions: The imine groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts like iron(II) chloride or cobalt(II) chloride.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Substitution Reactions: Often require the presence of a base or acid catalyst.
Major Products Formed
Coordination Complexes: Such as iron(II) and cobalt(II) complexes.
Oxidation Products: Depending on the specific reaction conditions, various oxidized forms of the ligand or its complexes can be obtained.
科学的研究の応用
2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine has a wide range of applications in scientific research:
Biology: Investigated for its potential in forming metal complexes that can interact with biological molecules.
Medicine: Explored for its role in the development of metal-based drugs and diagnostic agents.
Industry: Utilized in the production of polymers and other materials through catalytic processes.
作用機序
The mechanism by which 2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the imine groups and the pyridine ring form a stable chelate with metal centers, facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific metal complex and the reaction conditions .
類似化合物との比較
Similar Compounds
- 2,6-Bis-[1-(phenylimino)ethyl]pyridine
- 2,6-Bis-[1-(2,6-dimethylphenylimino)ethyl]pyridine
Comparison
2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine is unique due to the presence of the 2,5-dimethylphenyl groups, which can influence the steric and electronic properties of the resulting metal complexes. This can lead to differences in catalytic activity and selectivity compared to similar compounds .
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-1-[6-[N-(2,5-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-16-10-12-18(3)24(14-16)26-20(5)22-8-7-9-23(28-22)21(6)27-25-15-17(2)11-13-19(25)4/h7-15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVAOURYLPXDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)








